7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide
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Overview
Description
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidines.
Scientific Research Applications
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and antiviral properties.
Imidazo[1,2-a]pyrimidines: Similar in structure but may have different functional groups and biological activities.
Uniqueness
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carboxamide groups contribute to its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-4-11-6(9)2-7-12-5(8(10)14)3-13(4)7/h2-3H,1H3,(H2,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVVYYPFUUCSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NC(=CN12)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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